Chemical structure of Ethyl 2-(bromomethyl)-4-methoxybenzoate
Chemical structure of Ethyl 2-(bromomethyl)-4-methoxybenzoate
An In-Depth Technical Guide to Ethyl 2-(bromomethyl)-4-methoxybenzoate
Introduction
Ethyl 2-(bromomethyl)-4-methoxybenzoate is a substituted aromatic carboxylic acid ester. Its structure comprises a benzene ring functionalized with an ethyl ester group, a bromomethyl group, and a methoxy group. The specific arrangement of these substituents—particularly the ortho-positioned bromomethyl and ester groups and the para-methoxy group—makes it a potentially valuable and versatile intermediate in organic synthesis. The bromomethyl group serves as a reactive handle for introducing the benzoate scaffold into larger molecules through nucleophilic substitution or cross-coupling reactions. This guide provides a comprehensive overview of its structure, a proposed synthetic pathway, predicted spectroscopic data, potential applications, and essential safety protocols. As specific literature on this exact isomer is sparse, this guide synthesizes information from established chemical principles and data from closely related structural analogs.
Chemical and Physical Properties
Below is a summary of the predicted physicochemical properties for Ethyl 2-(bromomethyl)-4-methoxybenzoate.
| Property | Value |
| IUPAC Name | ethyl 2-(bromomethyl)-4-methoxybenzoate |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water |
| SMILES | CCOC(=O)c1cc(OC)ccc1CBr |
| InChI Key | (Predicted) |
Proposed Synthetic Pathway
A robust and logical synthesis for Ethyl 2-(bromomethyl)-4-methoxybenzoate involves a two-step process starting from 2-methyl-4-methoxybenzoic acid. This approach ensures the correct regiochemistry, which can be challenging to achieve through direct bromination of a pre-existing ethyl 4-methoxybenzoate due to the directing effects of the substituents[1].
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Step 1: Fischer Esterification of 2-methyl-4-methoxybenzoic acid to form the precursor, Ethyl 2-methyl-4-methoxybenzoate.
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Step 2: Benzylic Bromination using N-bromosuccinimide (NBS) under radical initiation conditions to selectively brominate the benzylic methyl group.
Caption: Proposed two-step synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-methyl-4-methoxybenzoate (Fischer Esterification)
This protocol is a standard Fischer esterification procedure.
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Materials:
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2-methyl-4-methoxybenzoic acid
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Absolute Ethanol (serves as reactant and solvent)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend 2-methyl-4-methoxybenzoic acid (1.0 eq.) in an excess of absolute ethanol (10-15 volumes).
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Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
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Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted acid), and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyl-4-methoxybenzoate. The product can be purified further by column chromatography if necessary.
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Step 2: Synthesis of Ethyl 2-(bromomethyl)-4-methoxybenzoate (Benzylic Bromination)
This procedure utilizes N-bromosuccinimide (NBS), a selective reagent for benzylic bromination that maintains a low concentration of Br₂ to prevent unwanted aromatic bromination[2].
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Materials:
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Ethyl 2-methyl-4-methoxybenzoate (from Step 1)
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
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Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
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Distilled water
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Procedure:
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In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve Ethyl 2-methyl-4-methoxybenzoate (1.0 eq.) in CCl₄.
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Add NBS (1.05-1.1 eq.) and a catalytic amount of AIBN or BPO.
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Heat the mixture to reflux. Irradiation with a floodlight can facilitate the initiation of the radical reaction[3].
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Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct forms and floats on top of the solvent.
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Cool the reaction mixture to room temperature and filter off the succinimide.
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Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
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Concentrate the solvent under reduced pressure to obtain the crude product. Purification is typically achieved via column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system).
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Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on established principles and analysis of structurally similar compounds[4][5].
¹H NMR Spectroscopy
The spectrum is predicted in CDCl₃ solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Aromatic) | ~7.8 - 7.9 | d | J ≈ 8.5 Hz | 1H |
| H-3 (Aromatic) | ~6.9 - 7.0 | d | J ≈ 2.5 Hz | 1H |
| H-5 (Aromatic) | ~6.8 - 6.9 | dd | J ≈ 8.5, 2.5 Hz | 1H |
| -CH₂Br (Benzylic) | ~4.8 - 4.9 | s | N/A | 2H |
| -OCH₂CH₃ (Ethyl) | ~4.3 - 4.4 | q | J ≈ 7.1 Hz | 2H |
| -OCH₃ (Methoxy) | ~3.8 - 3.9 | s | N/A | 3H |
| -OCH₂CH₃ (Ethyl) | ~1.3 - 1.4 | t | J ≈ 7.1 Hz | 3H |
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Interpretation:
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The H-6 proton, being ortho to the electron-withdrawing ethyl ester group, is expected to be the most deshielded aromatic proton.
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The H-3 and H-5 protons are shielded by the electron-donating methoxy group, appearing more upfield. H-5 will show coupling to both H-6 (ortho) and H-3 (meta).
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The benzylic -CH₂Br protons are significantly deshielded by the adjacent bromine atom and aromatic ring, appearing as a sharp singlet.
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The ethyl ester and methoxy protons will appear in their characteristic regions as a quartet/triplet and a singlet, respectively.
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¹³C NMR Spectroscopy (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~166 - 167 |
| C-4 (Ar-OCH₃) | ~162 - 163 |
| C-2 (Ar-CH₂Br) | ~140 - 141 |
| C-6 (Ar-H) | ~132 - 133 |
| C-1 (Ar-COOEt) | ~121 - 122 |
| C-5 (Ar-H) | ~115 - 116 |
| C-3 (Ar-H) | ~114 - 115 |
| -OCH₂CH₃ (Ethyl) | ~61 - 62 |
| -OCH₃ (Methoxy) | ~55 - 56 |
| -CH₂Br (Benzylic) | ~30 - 32 |
| -OCH₂CH₃ (Ethyl) | ~14 - 15 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium-Weak |
| C-H (Aliphatic) | 3000 - 2850 | Medium-Weak |
| C=O (Ester Stretch) | 1725 - 1710 | Strong |
| C=C (Aromatic) | 1610, 1580, 1500 | Medium-Weak |
| C-O (Ester Stretch) | 1300 - 1100 | Strong |
| C-Br (Alkyl Halide) | 700 - 550 | Medium-Strong |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound is expected, with two peaks of nearly equal intensity at m/z = 272 (for ⁷⁹Br) and m/z = 274 (for ⁸¹Br).
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Major Fragmentation Pathways:
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Loss of the bromine radical (-Br) to give a fragment at m/z = 193.
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Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 227/229.
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Loss of the entire ester group (-COOCH₂CH₃).
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Reactivity and Synthetic Applications
The primary site of reactivity in Ethyl 2-(bromomethyl)-4-methoxybenzoate is the benzylic bromide. This functional group is an excellent electrophile and a good leaving group, making the compound a versatile building block for constructing more complex molecules.


